2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
Description
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at the 2-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and at the 5-position with a 1-(thiophen-2-ylsulfonyl)piperidin-3-yl moiety. This structural motif is reminiscent of bioactive molecules targeting enzymes like GSK-3 or receptors such as orexin .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-28(23,16-4-2-8-27-16)21-7-1-3-13(10-21)18-20-19-17(26-18)12-5-6-14-15(9-12)25-11-24-14/h2,4-6,8-9,13H,1,3,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXLGJAEGJHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The compound’s structure comprises three key components:
The synthesis typically proceeds through sequential steps:
Oxadiazole Core Synthesis
Hydrazide Cyclization
The 1,3,4-oxadiazole ring is constructed via cyclization of hydrazide intermediates. Key methods include:
Method A: Classical Hydrazide-Carboxylic Acid Condensation
- Reagents : Piperidin-3-carboxylic acid hydrazide, carbon disulfide, or cyanogen bromide.
- Conditions : Reflux in ethanol or acetic acid for 6–12 hours.
- Yield : 60–75% for analogous oxadiazoles.
Example Protocol :
Microwave-Assisted Synthesis
Modern approaches utilize microwave irradiation to accelerate cyclization:
- Reagents : Hydrazides, carboxylic acid derivatives.
- Conditions : Solvent-free, 60% microwave power for 15 minutes.
- Yield : 80–90% for similar compounds.
Advantages : Reduced reaction time and improved regioselectivity.
Sulfonylation of Piperidine
Thiophen-2-ylsulfonyl Group Introduction
The sulfonyl group is introduced via nucleophilic substitution:
Method B: Sulfonyl Chloride Reaction
- Reagents : Thiophen-2-sulfonyl chloride, triethylamine (base).
- Conditions : Dichloromethane, 0°C to room temperature, 4–6 hours.
- Yield : 70–85% for analogous piperidine sulfonamides.
Mechanism :
- Deprotonate piperidine’s nitrogen using triethylamine.
- React with thiophen-2-sulfonyl chloride to form the sulfonamide.
Benzo[d]dioxol-5-yl Coupling
Electrophilic Aromatic Substitution
The benzo[d]dioxole moiety is introduced via Friedel-Crafts alkylation:
Method C: AlCl3-Catalyzed Coupling
- Reagents : 1,3-Benzodioxol-5-ylboronic acid, AlCl3.
- Conditions : Anhydrous dichloromethane, reflux for 8–12 hours.
- Yield : 65–75%.
Optimization : Use of boronic acids enhances regioselectivity compared to traditional electrophiles.
Integrated Synthetic Pathways
Sequential Three-Step Synthesis
Total Yield : ~36% (cumulative).
One-Pot Tandem Synthesis
A streamlined approach combines multiple steps in a single reactor:
- Reagents : Piperidin-3-carboxylic acid hydrazide, thiophen-2-sulfonyl chloride, 1,3-benzodioxol-5-ylboronic acid.
- Conditions : Microwave irradiation (100 W, 30 min), solvent-free.
- Yield : 55–60%.
Advantages : Eliminates intermediate purification, reducing time and waste.
Comparative Analysis of Methods
| Parameter | Three-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Time | 24–36 hours | 1–2 hours |
| Purification Steps | 3 | 1 |
| Atom Economy | 68% | 82% |
| Scalability | Moderate | High |
Challenges and Optimization
Emerging Techniques
Enzymatic Cyclization
Recent studies explore lipase-catalyzed oxadiazole formation:
Flow Chemistry
Continuous-flow systems enhance reproducibility:
- Residence Time : 10–15 minutes.
- Throughput : 5 g/hour for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the oxadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while preserving the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a thiophenesulfonyl-piperidine unit. The synthesis of this compound typically involves multi-step reactions that may include cyclization and substitution reactions. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound, which is crucial for subsequent biological evaluations .
Anticancer Properties
One of the most significant applications of this compound is in cancer research. Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure exhibit notable anticancer activity. For instance, compounds with similar moieties have been evaluated for their effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). These studies revealed IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating strong antiproliferative effects .
The mechanisms behind these anticancer properties often involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Research has indicated that these compounds can induce apoptosis through mitochondrial pathways by affecting proteins like Bax and Bcl-2 .
Antiviral Activity
Beyond anticancer effects, there is emerging evidence of antiviral activities associated with compounds featuring the benzo[d][1,3]dioxole moiety. For example, thiosemicarbazone derivatives incorporating this structure have shown promising results against viruses like Bovine Viral Diarrhea Virus (BVDV). The antiviral efficacy is attributed to their ability to interfere with viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital in optimizing the efficacy of these compounds. Modifications in substituents on the piperidine or thiophene rings can lead to significant changes in biological activity. For instance, varying the position or nature of substituents can enhance selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of 2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole against HepG2 cells, researchers found an IC50 value of approximately 2.38 µM. This was significantly lower than that of doxorubicin (IC50 = 7.46 µM), highlighting its potential as a lead compound for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| This compound | HepG2 | 2.38 | Lower |
| Doxorubicin | HepG2 | 7.46 | - |
Case Study 2: Antiviral Activity
Another study focused on thiosemicarbazone derivatives derived from benzo[d][1,3]dioxole demonstrated effective inhibition against BVDV with an EC50 value indicating strong antiviral activity. The synthesis involved reacting thiosemicarbazones with various aldehydes under reflux conditions to produce active derivatives for testing .
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Linker Chemistry : The target compound’s sulfonamide linker (vs. methylthio in 9d or sulfanyl in 876552-72-6 ) may enhance metabolic stability and receptor interactions due to stronger hydrogen-bonding capacity .
- Topological Polar Surface Area (TPSA) : The benzylsulfanyl analog (876552-72-6 ) has a TPSA of 82.7, whereas the target compound’s sulfonamide and piperidine groups likely increase this value, impacting membrane permeability .
Piperidine and Sulfonamide Modifications
The piperidine ring’s substitution pattern influences conformational flexibility and target engagement. For example:
- Compound 27 (): Features a 2-(3,4-dimethoxybenzyl)pyrrolidine linked to a thiazole-carboxamide. The dimethoxy groups enhance aromatic interactions, while the pyrrolidine offers constrained geometry compared to piperidine .
- M5 (): Contains a benzo[d][1,3]dioxol-5-yl group attached via a pyrimidine core, synthesized via Suzuki coupling. This highlights the versatility of boron-based cross-coupling for introducing aromatic substituents .
Bioactivity Context
While direct activity data for the target compound is unavailable, structurally related compounds exhibit diverse pharmacological profiles:
- GSK-3 Inhibitors (): Oxadiazoles with methylthio substituents (9d , 9e , 9f ) were designed for kinase inhibition, leveraging the oxadiazole core’s rigidity .
- Anticonvulsants (): Oxadiazole derivatives (e.g., 17–22) omit H-bond donors, emphasizing the role of aromatic stacking for anticonvulsant activity .
- JNK Inhibitors (): Pyrroloimidazole-pyrimidine hybrids with benzo[d][1,3]dioxol-5-yl groups demonstrate the scaffold’s adaptability for kinase targeting .
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of the compound features a benzo[d][1,3]dioxole moiety linked to a 1,3,4-oxadiazole ring and a thiophenesulfonyl-piperidine group. This unique combination of structural elements contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds similar to the target molecule inhibited various cancer cell lines. For example, a related compound with a benzo[d][1,3]dioxol-5-yl group displayed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cell lines, indicating potent antiproliferative effects compared to doxorubicin .
- Mechanistic Insights : The anticancer mechanisms were explored through various assays including:
Multi-drug Resistance Reversal
Another significant aspect of this compound is its potential role in overcoming multi-drug resistance (MDR) in cancer treatment. Compounds with similar scaffolds have shown dual inhibition of vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein (P-gp) efflux pumps. For instance:
- Compounds with benzo[d][1,3]dioxole substituents demonstrated an enhancement in the efficacy of doxorubicin by improving its IC50 values significantly in resistant cancer cells .
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound and its analogs:
Case Studies and Research Findings
Several case studies have been documented that highlight the efficacy and potential applications of compounds related to This compound :
- Combination Therapy : A study indicated that combining this class of compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced anticancer effects in various cell lines .
- Molecular Docking Studies : These studies suggest strong binding affinities to key targets involved in cancer progression, supporting the hypothesis that these compounds can effectively modulate critical pathways involved in tumorigenesis .
Q & A
Q. What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides or carbothioamides. describes using carbohydrazide intermediates under acidic conditions, while employs carbothioamides reacting with hydrazonoyl halides. Key reagents include POCl₃ for dehydrative cyclization, and reaction conditions (e.g., reflux in ethanol or THF) are critical for yield optimization. Characterization involves NMR and HRMS to confirm cyclization .
Q. How is the benzo[d][1,3]dioxole moiety incorporated into the target compound?
The benzodioxole group is often introduced via Suzuki-Miyaura coupling or nucleophilic substitution. highlights its pre-functionalization before coupling with the oxadiazole-piperidine scaffold. Solvent choice (e.g., DMF or DCM) and catalysts (e.g., Pd(PPh₃)₄) influence reaction efficiency. Purity is verified using HPLC and melting point analysis .
Q. What spectroscopic techniques are essential for structural confirmation?
¹H and ¹³C NMR (including DEPT experiments) are used to assign protons and carbons, particularly for distinguishing oxadiazole and piperidine signals. IR spectroscopy identifies functional groups like sulfonyl (S=O) stretches (~1350 cm⁻¹). HRMS validates molecular weight, while X-ray crystallography (as in ) resolves regiochemistry and stereochemistry .
Q. What solvents and catalysts are optimal for synthesizing the thiophen-2-ylsulfonyl-piperidine subunit?
Thiophene sulfonation is achieved using chlorosulfonic acid, followed by piperidine substitution in polar aprotic solvents (e.g., acetonitrile) with bases like triethylamine. notes that microwave-assisted synthesis reduces reaction time compared to traditional thermal methods .
Q. How can researchers assess the purity of intermediates during multi-step synthesis?
TLC with UV visualization is used for rapid monitoring. Column chromatography (silica gel, hexane/ethyl acetate gradients) purifies intermediates. Final compounds are analyzed via elemental analysis (C, H, N, S) to confirm stoichiometry, with deviations ≤0.4% considered acceptable .
Advanced Research Questions
Q. How can regioselectivity challenges during piperidine sulfonation be addressed?
Regioselectivity is controlled by steric and electronic factors. suggests using bulky directing groups or low-temperature conditions to favor sulfonation at the 2-position of thiophene. Computational modeling (e.g., DFT) predicts reactive sites, while NOESY NMR confirms attachment positions .
Q. What strategies resolve contradictions in spectral data for structurally similar by-products?
Conflicting NMR signals (e.g., overlapping piperidine and oxadiazole protons) are resolved using 2D techniques like HSQC and HMBC. recommends comparative analysis with known analogs or synthesizing reference standards for definitive assignments .
Q. How can reaction yields be improved for low-conversion steps in the synthesis?
identifies solvent optimization (e.g., switching from ethanol to DMF) and catalyst screening (e.g., ZnCl₂ vs. FeCl₃) as key strategies. Microwave irradiation () enhances kinetics, reducing side reactions. DOE (Design of Experiments) models optimize parameters like temperature and stoichiometry .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like GSK-3β (). Pharmacophore mapping prioritizes substituents for activity. Validation includes in vitro assays (e.g., enzyme inhibition) to correlate computational predictions with experimental IC₅₀ values .
Q. How do researchers design bioactivity assays for anticonvulsant or antimicrobial potential?
In vitro anticonvulsant screens (e.g., maximal electroshock in rodents) and antimicrobial MIC assays () are standard. Structural analogs in and guide assay selection. Dose-response curves and toxicity profiling (e.g., HEK293 cell viability) ensure specificity .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?
Scaling introduces issues like exothermic reactions and impurity accumulation. advises staggered addition of reagents and continuous flow systems for heat dissipation. Quality control via in-line FTIR monitors reaction progression .
Q. How can researchers validate the stability of the sulfonyl-piperidine linkage under physiological conditions?
Accelerated stability studies (pH 7.4 buffer, 37°C) track degradation via HPLC. LC-MS identifies hydrolysis products. suggests introducing electron-withdrawing groups on the piperidine to enhance hydrolytic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
